Methyl 4-cyano-5-{[(4-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzoyl chloride with 4-cyano-3-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to ensure consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-5-[(4-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- Methyl 4-cyano-5-[(4-chlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
Uniqueness
Methyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C16H14N2O4S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-9-12(8-17)15(23-13(9)16(20)22-3)18-14(19)10-4-6-11(21-2)7-5-10/h4-7H,1-3H3,(H,18,19) |
InChI Key |
MBQQAULMDIMLJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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